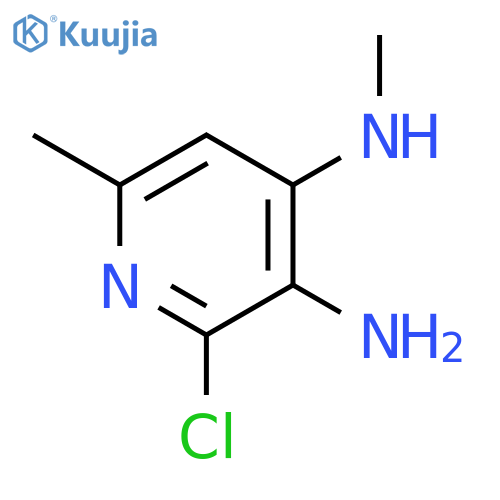

Cas no 870135-16-3 (2-Chloro-N4,6-dimethylpyridine-3,4-diamine)

870135-16-3 structure

商品名:2-Chloro-N4,6-dimethylpyridine-3,4-diamine

2-Chloro-N4,6-dimethylpyridine-3,4-diamine 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-N4,6-dimethylpyridine-3,4-diamine

- 2-chloro-4-N,6-dimethylpyridine-3,4-diamine

- 3,4-Pyridinediamine, 2-chloro-N4,6-dimethyl-

- 2-chloro-6,N4-dimethylpyridine-3,4-diamine

- 2-chloro-N-4,6-dimethyl-3,4-pyridindiamine

- 3,4-Pyridinediamine,2-chloro-N4,6-dimethyl

- 2-(2,5-Dioxopyrrolidin-3-yl)acetyl chloride

- SCHEMBL3052237

- AKOS006329845

- DTXSID80470363

- 870135-16-3

- A903500

-

- MDL: MFCD09038051

- インチ: InChI=1S/C7H10ClN3/c1-4-3-5(10-2)6(9)7(8)11-4/h3H,9H2,1-2H3,(H,10,11)

- InChIKey: SOKJSZWUYSBECM-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=C(C(=N1)Cl)N)NC

計算された属性

- せいみつぶんしりょう: 171.05600

- どういたいしつりょう: 171.0563250g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 131

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 50.9Ų

じっけんとくせい

- PSA: 50.94000

- LogP: 2.32150

2-Chloro-N4,6-dimethylpyridine-3,4-diamine セキュリティ情報

2-Chloro-N4,6-dimethylpyridine-3,4-diamine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Chloro-N4,6-dimethylpyridine-3,4-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM172277-1g |

2-chloro-N4,6-dimethylpyridine-3,4-diamine |

870135-16-3 | 95% | 1g |

$632 | 2023-01-02 | |

| Chemenu | CM172277-1g |

2-chloro-N4,6-dimethylpyridine-3,4-diamine |

870135-16-3 | 95% | 1g |

$632 | 2021-08-05 | |

| Ambeed | A423130-1g |

2-Chloro-N4,6-dimethylpyridine-3,4-diamine |

870135-16-3 | 95+% | 1g |

$528.0 | 2024-04-16 | |

| Crysdot LLC | CD11040124-1g |

2-Chloro-N4,6-dimethylpyridine-3,4-diamine |

870135-16-3 | 95+% | 1g |

$668 | 2024-07-18 | |

| Alichem | A029194160-1g |

2-Chloro-N4,6-dimethylpyridine-3,4-diamine |

870135-16-3 | 95% | 1g |

$998.00 | 2023-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1640428-1g |

2-Chloro-N4,6-dimethylpyridine-3,4-diamine |

870135-16-3 | 98% | 1g |

¥6979.00 | 2024-04-27 |

2-Chloro-N4,6-dimethylpyridine-3,4-diamine 関連文献

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

870135-16-3 (2-Chloro-N4,6-dimethylpyridine-3,4-diamine) 関連製品

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 849353-34-0(4-bromopyrimidin-5-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:870135-16-3)2-Chloro-N4,6-dimethylpyridine-3,4-diamine

清らかである:99%

はかる:1g

価格 ($):475.0